
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar furan-carboxamide derivatives have been synthesized and evaluated for their biological properties, such as antiviral and antibacterial activities.
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-carbonyl chloride with various amines in the presence of a base, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . The synthesis process can yield high product percentages and allows for the introduction of different substituents on the furan ring, which can significantly influence the biological activity of the compounds. The Gewald reaction is another method used to synthesize thiophene-containing furan-carboxamide derivatives, as seen in the preparation of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is crucial in determining their biological activity. Systematic structure–activity relationship (SAR) studies have shown that the substitution pattern on the furan or thiophene moiety can greatly affect the compound's efficacy, as evidenced by the enhanced anti-influenza activity of certain dimethyl-substituted heterocyclic moieties . The presence of thiophene rings, as in the compound of interest, is likely to contribute to the biological activity due to the electron-rich nature of thiophene, which can facilitate interactions with biological targets.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce different aryl groups into the molecule . These reactions are important for the diversification of the compound's structure and the exploration of its biological activity. Additionally, the formation of Schiff bases from furan-carboxamide derivatives, as described in the synthesis of various Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, represents another chemical transformation that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the furan ring and the presence of additional functional groups. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity, which in turn can influence its interaction with biological targets and its antimicrobial efficacy .
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown the synthesis of functionalized furan-carboxamide derivatives through Suzuki-Miyaura cross-coupling processes. These compounds have demonstrated significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The effectiveness of these compounds, particularly against NDM-positive A. baumannii, was validated through docking studies and molecular dynamics (MD) simulations, highlighting their potential in combating resistant bacterial strains (Siddiqa et al., 2022).
Antiviral Applications
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Systematic structure-activity relationship (SAR) studies revealed that specific substitutions on the heterocyclic moiety significantly influence antiviral activity. These findings underscore the potential of furan-carboxamide derivatives in developing antiviral agents, especially against strains like H5N1, which pose global health threats (Yongshi et al., 2017).
Photovoltaic Applications
Phenothiazine derivatives incorporating various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. These derivatives, particularly those with furan linkers, have shown to enhance solar energy-to-electricity conversion efficiency. This improvement illustrates the role of furan derivatives in optimizing the performance of photovoltaic devices, offering a pathway to more efficient solar energy harvesting solutions (Kim et al., 2011).
Mechanism of Action
Thiophenes
are a class of compounds that contain a five-membered ring made up of one sulfur atom and four carbon atoms . They are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLTYXADAOEHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

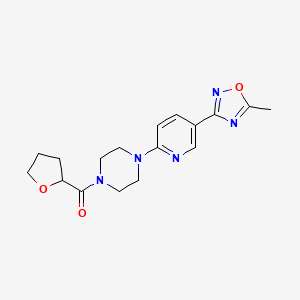

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)
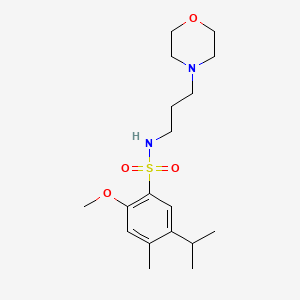
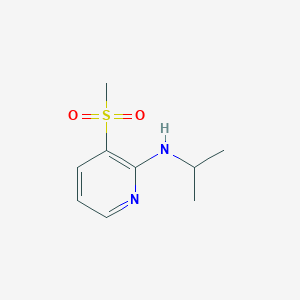

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)
![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)
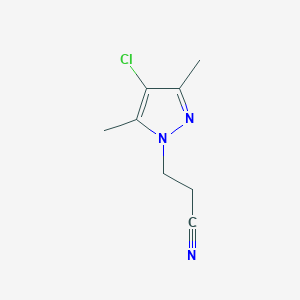
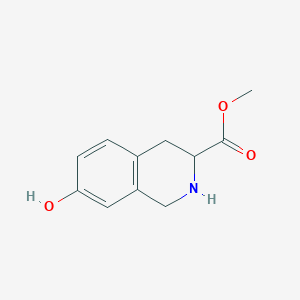
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)